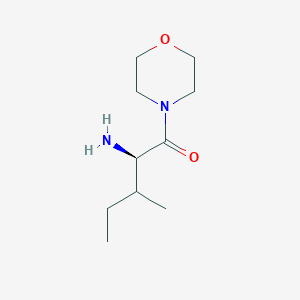
2-Amino-3-methyl-1-morpholin-4-yl-pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is a chiral compound with a unique structure that includes an amino group, a methyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a ketone or an aldehyde.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Methylation: A methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one involves its interaction with specific molecular targets. The amino group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one: This compound is a stereoisomer with similar structural features but different spatial arrangement.
2-Methyl-1-(morpholin-4-yl)pentan-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
2,2-Diethyl-4-methyl-1-(morpholin-4-yl)pentan-1-one: Contains additional ethyl groups, altering its steric and electronic properties.
Uniqueness
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is unique due to its specific chiral configuration and the presence of both an amino group and a morpholine ring
Propriétés
Numéro CAS |
1379448-59-5 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-3-8(2)9(11)10(13)12-4-6-14-7-5-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
Clé InChI |
LDQFIFFNZXKTIU-YGPZHTELSA-N |
SMILES isomérique |
CCC(C)[C@H](C(=O)N1CCOCC1)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCOCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


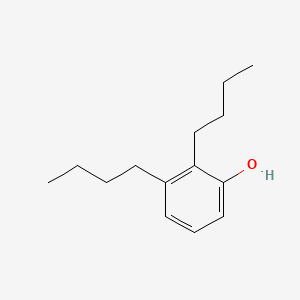

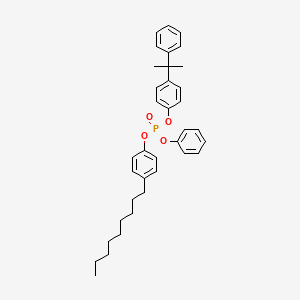
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
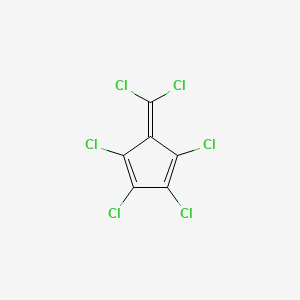

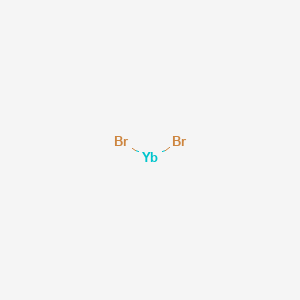
![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)

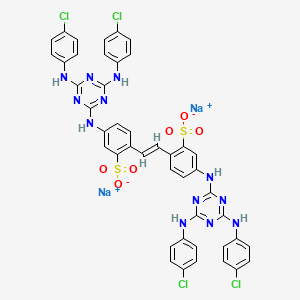
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)

![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
